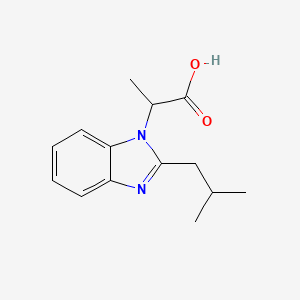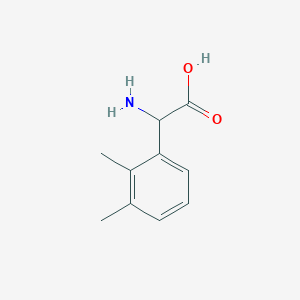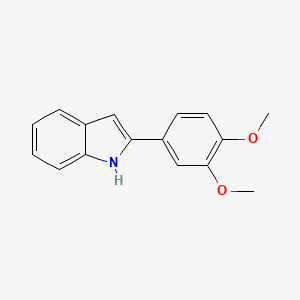
5-Morpholin-4-ylpent-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholin-4-ylpent-3-yn-1-ol is a chemical compound with the molecular formula C9H15NO2. It is primarily used for experimental and research purposes. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a pentynol chain. The presence of the morpholine ring makes it an interesting compound for various chemical and biological studies.
Preparation Methods
The synthesis of 5-Morpholin-4-ylpent-3-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction between N,N’-Dimorpholinomethane and 3-Butyn-1-ol . The reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Morpholin-4-ylpent-3-yn-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the morpholine ring or the pentynol chain .
Scientific Research Applications
5-Morpholin-4-ylpent-3-yn-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of morpholine-containing compounds on biological systems. In medicine, it may be investigated for its potential therapeutic properties, such as its ability to modulate lysosomal pH . In industry, it can be used in the development of new materials or as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 5-Morpholin-4-ylpent-3-yn-1-ol involves its interaction with molecular targets and pathways within cells. One proposed mechanism is its ability to modulate lysosomal pH by facilitating the transmembrane transport of chloride anions . This can disrupt the homeostasis of lysosomal pH and inactivate lysosomal enzymes, leading to various cellular effects. The specific molecular targets and pathways involved may vary depending on the context of its use.
Comparison with Similar Compounds
5-Morpholin-4-ylpent-3-yn-1-ol can be compared with other morpholine-containing compounds, such as morpholine itself, N-methylmorpholine, and 4-morpholineethanol. While these compounds share the morpholine ring structure, this compound is unique due to the presence of the pentynol chain, which imparts different chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications .
Properties
IUPAC Name |
5-morpholin-4-ylpent-3-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIBWUJUNQVDOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398833 |
Source


|
| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550302-86-8 |
Source


|
| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

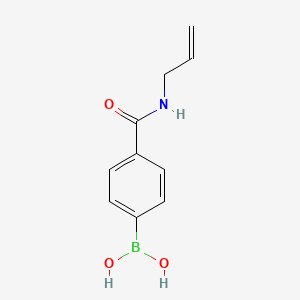
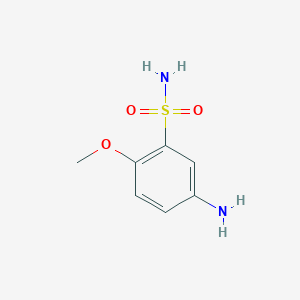
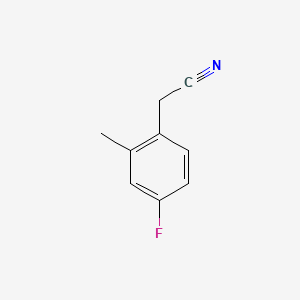
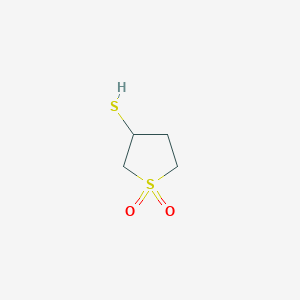

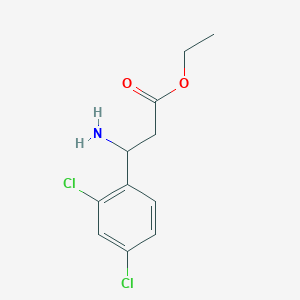

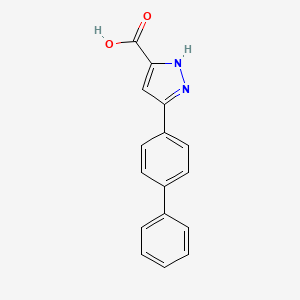
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
